molecular formula C9H13NOS B13533026 Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone

Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone

Cat. No.: B13533026
M. Wt: 183.27 g/mol
InChI Key: CCPIADWWPCTRRC-UHFFFAOYSA-N
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Description

Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone is a chemical compound with a unique structure that includes a sulfanone group bonded to a dimethyl and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone typically involves the reaction of 3-methylphenylamine with dimethyl sulfoxide (DMSO) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): Shares the dimethyl sulfoxide group but lacks the 3-methylphenyl group.

    3-Methylphenylamine: Contains the 3-methylphenyl group but lacks the sulfanone group.

Uniqueness

Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone is unique due to the combination of the sulfanone group with the dimethyl and 3-methylphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

dimethyl-(3-methylphenyl)imino-oxo-λ6-sulfane

InChI

InChI=1S/C9H13NOS/c1-8-5-4-6-9(7-8)10-12(2,3)11/h4-7H,1-3H3

InChI Key

CCPIADWWPCTRRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=S(=O)(C)C

Origin of Product

United States

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